L-Iditol hexaacetate
Overview
Description
L-Iditol hexaacetate is a compound with the molecular formula C18H26O12 . It has an average mass of 434.392 Da and a monoisotopic mass of 434.142426 Da . It is useful in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 26 hydrogen atoms, and 12 oxygen atoms . It has 4 defined stereocentres .Scientific Research Applications
Drug Discovery and Development : A study by Shively and Conrad (1976) in "Biochemistry" highlights the production of L-idosyl 2-sulfate, a labile compound to 0.1 N HCl at 100 degrees C, indicating its potential role in drug discovery and development (Shively & Conrad, 1976).
Synthesis of Polyhydroxylated Piperidines and Azepanes : Poitout, Merrer, and Depezay (1994) in "Tetrahedron Letters" described using D-mannitol and L-iditol bis-epoxides as substrates for synthesizing polyhydroxylated piperidines and azepanes, leading to the preparation of 1-deoxynojirimycin and analogues (Poitout, Merrer, & Depezay, 1994).
Extracellular Polysaccharide Research : Stack, Plattner, and Ĉoté (1988) in "Fems Microbiology Letters" found that L-iduronic acid, a constituent of extracellular polysaccharide produced by Butyrivibrio fibrisolvens strain X6C61, involves iditol hexaacetate as an artifact in neutral sugar analysis (Stack, Plattner, & Ĉoté, 1988).
Organic Synthesis and Biosynthesis : Kopf et al. (1994) in "Carbohydrate Research" explored the unique 1,3-parallel interactions in meso-d-glycero-l-altro-heptitol and its derived heptaacetates, suggesting applications in organic synthesis and biosynthesis (Kopf et al., 1994).
Monosaccharide Laxatives for Constipation : Oosaka (2009) in "Yakugaku Zasshi" discussed how rare sugar alcohols like D-talitol and L-iditol exhibit a laxative effect in mice, suggesting their potential as monosaccharide laxatives for treating constipation (Oosaka, 2009).
Asymmetric Hydrogenation Catalyst : Bakos, Heil, and Markó (1983) in the "Journal of Organometallic Chemistry" reported on a chiral 1,4-diphosphine derived from L-iditol, which acts as an asymmetric hydrogenation catalyst for dehydroamino acids (Bakos, Heil, & Markó, 1983).
Muscarine-Like Biological Activity Research : Kuszmann and Pelczer (1981) in "Carbohydrate Research" found that 1,6-diamino-2,5-anhydro-1,6-dideoxy-l-iditol and its derivatives do not exhibit muscarine-like biological activity, indicating a potential starting point for further research (Kuszmann & Pelczer, 1981).
Conformation and Configuration Analysis : Sohár, Feher, and Toldy (1981) in "Magnetic Resonance in Chemistry" detailed the stable conformation and configuration of dibenzylidene-L-iditol isomers, as determined by 1H and 13C NMR spectroscopy (Sohár, Feher, & Toldy, 1981).
Illicit Drug Production Analysis : El-Haj, Al-Amri, and Ali (2004) in "Forensic Science International" identified mannitol hexaacetate as an ingredient in some brown illicit drug seizures, suggesting a specific production process in a trafficking organization (El-Haj, Al-Amri, & Ali, 2004).
Mechanism of Action
Properties
IUPAC Name |
[(2S,3R,4R,5S)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16-,17+,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVBTKVPPOFGAT-WNRNVDISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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